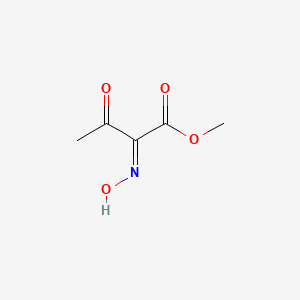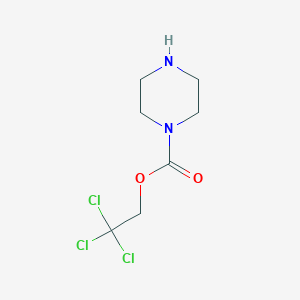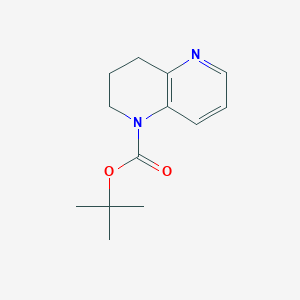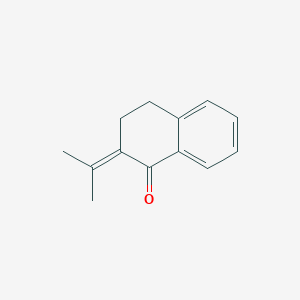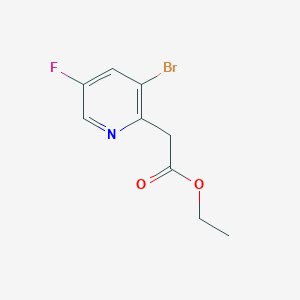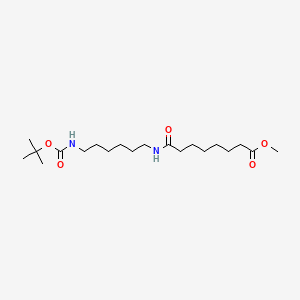![molecular formula C17H20NO4P B8265120 [(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid](/img/structure/B8265120.png)
[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Identifier (CID) 134847670 is a chemical substance with unique properties and applications. This compound is used in various scientific research fields due to its distinctive chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Host Inclusion in Non-Polar Cavity of Cyclodextrins: This method involves preparing host inclusion in the non-polar cavity of cyclodextrins, which improves the physical, chemical, and biological characteristics of the compound.
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods often involve advanced techniques and equipment to ensure efficient production.
化学反应分析
Types of Reactions
[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
科学研究应用
[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Used in biological studies to understand its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Used in industrial processes for the production of various chemical products.
作用机制
The mechanism of action of [(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to [(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and biological activity, making it a valuable compound in various scientific research fields .
属性
IUPAC Name |
[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,18,19)(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIJHPAMPARFRD-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)P(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](NC(=O)OCC2=CC=CC=C2)P(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
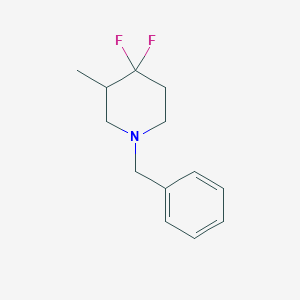
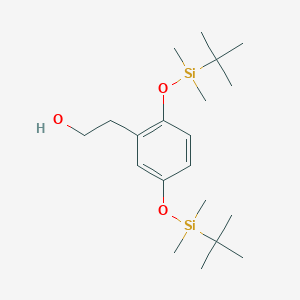
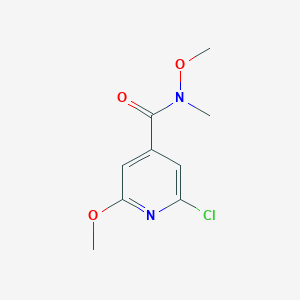
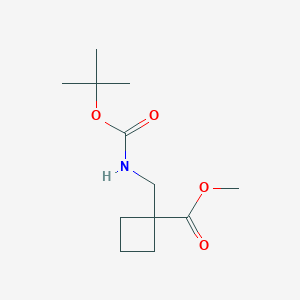
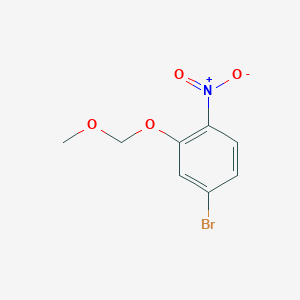
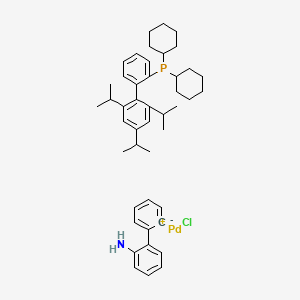
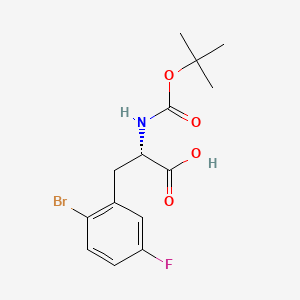
![(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8265079.png)
